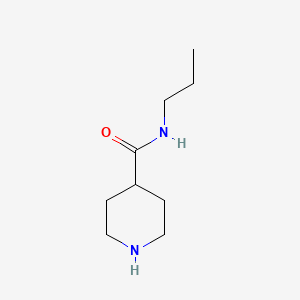

N-propylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-propylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-3-6-10-7-4-8/h8,10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJIWUIQOQCGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585497 | |

| Record name | N-Propylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200267-73-8 | |

| Record name | N-Propyl-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200267-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

therapeutic potential of N-propylpiperidine-4-carboxamide derivatives

An In-Depth Technical Guide to the Therapeutic Potential of N-propylpiperidine-4-carboxamide Derivatives

Executive Summary

The this compound scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile and privileged structure for the development of novel therapeutics. Characterized by a robust six-membered heterocyclic piperidine ring, an N-propyl substitution, and a functional carboxamide moiety, this core structure possesses an ideal balance of rigidity and conformational flexibility, along with hydrogen bond donor and acceptor capabilities.[1] These features make it an exceptional building block for creating compound libraries and performing detailed structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive exploration of the synthesis, diverse pharmacological applications, and preclinical development of this compound derivatives. We delve into their established and emerging roles as potent inhibitors of critical enzymes in oncology (PARP, ALK), neurodegenerative diseases (secretory Glutaminyl Cyclase, Cholinesterase), and infectious diseases (malaria), as well as modulators of G Protein-Coupled Receptors (GPCRs) and sigma receptors for CNS disorders.[1][2][3][4][5][6] Detailed synthetic protocols, workflows for lead optimization, and data-driven insights are presented to equip researchers and drug development professionals with the technical knowledge to harness the full therapeutic potential of this remarkable chemical scaffold.

The this compound Scaffold: A Foundation for Therapeutic Innovation

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[7] The this compound core specifically combines several key features:

-

Structural Rigidity and 3D Diversity: The piperidine ring provides a defined three-dimensional geometry, which is crucial for precise interaction with biological targets.

-

Hydrogen Bonding Capabilities: The carboxamide group contains both a hydrogen bond donor (N-H) and an acceptor (C=O), enabling strong and specific binding to protein active sites.[1]

-

Modulation of Physicochemical Properties: The N-propyl group and substitutions on the carboxamide nitrogen can be systematically modified to fine-tune properties like lipophilicity, polarity, and basicity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

These intrinsic properties have established the scaffold as a "privileged" structure, meaning it is capable of binding to multiple, unrelated biological targets, leading to a broad spectrum of therapeutic applications.

Synthetic Strategies and Library Generation

The synthesis of this compound and its derivatives is well-established, allowing for the efficient creation of diverse chemical libraries for high-throughput screening and SAR studies.

Core Synthesis Strategy

The assembly of the core scaffold typically involves a multi-step sequence where the piperidine ring is first functionalized, followed by the introduction of the N-propyl group and the formation of the carboxamide bond. The causality behind this sequence is to build the core structure methodically, ensuring high yields and purity before diversification.

Experimental Protocol: Synthesis of this compound

-

Starting Material: Begin with a commercially available piperidine-4-carboxylic acid derivative, such as ethyl isonipecotate.

-

N-Alkylation (Propylation):

-

Rationale: This step introduces the defining propyl group. Propyl iodide or propyl bromide are common alkylating agents. A weak base like potassium carbonate (K₂CO₃) is used to neutralize the hydrohalic acid byproduct without promoting side reactions. Acetonitrile is an ideal polar aprotic solvent for this Sₙ2 reaction.

-

Procedure: Dissolve ethyl isonipecotate (1 eq.) and potassium carbonate (1.5 eq.) in acetonitrile. Add propyl iodide (1.2 eq.) dropwise. Reflux the mixture for 12-18 hours, monitoring by TLC. After completion, filter the solid, concentrate the filtrate, and purify by column chromatography to yield ethyl 1-propylpiperidine-4-carboxylate.

-

-

Saponification (Ester Hydrolysis):

-

Rationale: The ethyl ester must be converted to a carboxylic acid to be activated for amide bond formation. Saponification with a strong base like sodium hydroxide (NaOH) is a standard and efficient method.

-

Procedure: Dissolve the ester from the previous step in a mixture of ethanol and water. Add aqueous NaOH (2 M, 2 eq.) and stir at room temperature for 4-6 hours. Acidify the reaction mixture with HCl (1 M) to pH ~4-5 to precipitate the carboxylic acid. Filter, wash with cold water, and dry to obtain 1-propylpiperidine-4-carboxylic acid.

-

-

Amide Bond Formation (Amidation):

-

Rationale: This is the final step to form the carboxamide. The carboxylic acid is activated using a coupling agent like HATU or HBTU, which forms a highly reactive intermediate. A non-nucleophilic base such as DIPEA is required to scavenge the protons released during the reaction, driving it to completion.

-

Procedure: Dissolve 1-propylpiperidine-4-carboxylic acid (1 eq.), HATU (1.1 eq.), and DIPEA (3 eq.) in DMF. Stir for 20 minutes to pre-activate the acid. Add the desired amine (e.g., a solution of ammonia in methanol or a primary/secondary amine) (1.2 eq.) and stir at room temperature for 8-12 hours. Quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to yield the final this compound derivative.

-

Workflow for Derivative Library Synthesis

For efficient drug discovery, libraries of derivatives are often created using solid-phase synthesis (SPS), which simplifies purification and allows for parallel processing.[1]

Caption: Workflow for Solid-Phase Synthesis of a Derivative Library.

Pharmacological Landscape: A Multi-Target Profile

The this compound scaffold has been successfully employed to develop inhibitors and modulators for a wide array of biological targets.

Oncology

Target 1: Poly(ADP-ribose) Polymerase (PARP) Inhibition PARP enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.

A lead preclinical candidate, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223) , was identified as a potent PARP-1 inhibitor.[2] This compound demonstrated excellent enzyme potency, cellular activity, and oral bioavailability.[2] It showed significant in vivo efficacy in a murine melanoma model when combined with the DNA-damaging agent temozolomide and in a breast cancer xenograft model with cisplatin.[2]

Target 2: Anaplastic Lymphoma Kinase (ALK) Inhibition ALK is a receptor tyrosine kinase whose aberrant activation is a key driver in several cancers, including non-small cell lung cancer. Piperidine carboxamide derivatives have been identified as promising ALK inhibitors.[4] The development of these inhibitors often relies on computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling to understand how structural modifications impact inhibitory activity, thereby guiding the design of more potent and selective compounds.[4]

Table 1: Potency of Selected Oncology-Focused Derivatives

| Compound ID | Target | Potency (Ki / IC₅₀ / EC₅₀) | Therapeutic Area | Reference |

|---|---|---|---|---|

| A-620223 | PARP-1 | Ki: 8 nM | Cancer | [2] |

| A-620223 | Whole Cell | EC₅₀: 3 nM | Cancer | [2] |

| Compound 24 * | ALK (Karpas-299 cells) | IC₅₀: 0.003 µM | Cancer | [4] |

| Crizotinib | ALK | IC₅₀: 0.02 µM | Cancer | [4] |

*As referenced in a 3D-QSAR study as the template molecule.

Neurodegenerative Disorders

The blood-brain barrier (BBB) presents a significant challenge for CNS drug development. The physicochemical properties of the piperidine scaffold can be tuned to enhance BBB permeability, making it attractive for targeting neurological diseases.[8]

Target 1: Secretory Glutaminyl Cyclase (sQC) Inhibition In Alzheimer's disease (AD), the overexpression of sQC leads to the formation of pyroglutamate amyloid-beta (pGlu-Aβ), a highly neurotoxic variant of Aβ that seeds the formation of larger plaques.[3][9] Inhibiting sQC is therefore a promising disease-modifying strategy.[3] Through pharmacophore-assisted virtual screening, a novel sQC inhibitor with a piperidine-4-carboxamide core (Cpd-41) was identified, demonstrating the scaffold's utility in designing molecules to prevent this pathological process.[3]

Caption: Inhibition of pGlu-Aβ formation by sQC-targeting derivatives.

Target 2: Cholinesterase Inhibition Inhibiting acetylcholinesterase (AChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. Based on a lead compound, researchers developed a series of N-benzylpiperidine carboxamide derivatives by replacing a metabolically labile ester linker with a more stable amide bond.[6] This work led to the identification of potent AChE inhibitors, with the most active analogs showing IC₅₀ values in the nanomolar to low micromolar range.[6]

Other Emerging Therapeutic Areas

-

MALT1 Inhibition: For autoimmune diseases and B-cell lymphomas, N-aryl-piperidine-4-carboxamides have been developed as potent and selective inhibitors of the MALT1 protease, a key component of the NF-κB signaling pathway.[10]

-

Antimalarial Activity: A piperidine carboxamide, identified through phenotypic screening, showed potent activity against Plasmodium falciparum.[5] Genetic studies revealed its target to be the parasite's proteasome β5 active site, highlighting a species-selective mechanism that could be exploited for new antimalarial drugs.[5]

Lead Optimization: A Case Study in Overcoming PK Challenges

The journey from a screening hit to a clinical candidate requires rigorous optimization of both potency and pharmacokinetic properties. The development of MALT1 inhibitors serves as an excellent case study.

Challenge: Initial potent hits in the N-aryl-piperidine-4-carboxamide series were plagued by very high clearance in rats, severely limiting their potential for in vivo efficacy.[10] The primary metabolic liability was identified as cleavage of the central amide bond.

Solution: A tiered screening approach was implemented, prioritizing metabolic stability alongside potency. An in vitro rat hepatocyte assay was established to predict in vivo clearance. This assay provided a strong in vitro-in vivo correlation (IVIVC), enabling researchers to rapidly assess the metabolic stability of new analogs and guide synthetic efforts toward more robust molecules.[10]

Experimental Protocol: In Vitro Hepatocyte Stability Assay

-

Rationale: Hepatocytes are the primary site of drug metabolism. Incubating a compound with live hepatocytes and measuring its disappearance over time provides a reliable estimate of its intrinsic metabolic clearance. This data is crucial for predicting how long a drug will last in the body.

-

Cell Preparation: Thaw cryopreserved rat hepatocytes and assess viability using trypan blue exclusion. Only use lots with >85% viability.

-

Incubation:

-

Prepare a suspension of hepatocytes in incubation medium (e.g., Williams' Medium E) at a concentration of 1 x 10⁶ viable cells/mL.

-

Pre-warm the cell suspension to 37°C.

-

Add the test compound (e.g., from a DMSO stock solution) to the cell suspension to a final concentration of 1 µM. The final DMSO concentration should be <0.5% to avoid cytotoxicity.

-

-

Time Points: Aliquots of the incubation mixture are taken at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Immediately stop the metabolic activity in each aliquot by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical purposes).

-

Sample Analysis: Centrifuge the samples to pellet cell debris. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Caption: Hit-to-Lead Optimization Workflow for Improving Metabolic Stability.

Future Directions and Unexplored Potential

The therapeutic journey of this compound derivatives is far from over. Future research should focus on:

-

Expanding Therapeutic Targets: The scaffold's versatility suggests it could be adapted for other enzyme families (e.g., other kinases, proteases) or receptor classes.

-

Targeted Delivery: Conjugating these derivatives to targeting moieties (e.g., antibodies) could enhance their efficacy and reduce off-target effects, particularly in oncology.

-

Addressing CNS Challenges: For neurodegenerative diseases, a key challenge remains optimizing for high BBB penetration while avoiding efflux by transporters like P-glycoprotein.

-

Advanced Computational Design: The integration of artificial intelligence and machine learning with traditional computational chemistry can accelerate the design-synthesize-test cycle, enabling the rapid discovery of novel candidates with superior, multi-parameter optimized profiles.

References

- This compound|High-Purity Research Chemical - Benchchem. Benchchem.

- Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP)

- Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed.

- Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors | Request PDF.

- Piperine and Its Metabolite's Pharmacology in Neurodegener

- Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre

- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the tre

- N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. PubMed.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

Sources

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. researchgate.net [researchgate.net]

- 10. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Propylpiperidine-4-carboxamide: A Comprehensive Technical Guide for Chemical and Pharmacological Research

Abstract

N-Propylpiperidine-4-carboxamide (CAS No. 200267-73-8) is a key heterocyclic molecule that serves as a versatile building block in contemporary medicinal chemistry.[1] Its piperidine core is a prevalent scaffold in a multitude of biologically active compounds, positioning this specific derivative as a crucial intermediate in the synthesis of novel therapeutic agents.[1][2] This technical guide provides an in-depth analysis of this compound, encompassing its chemical identifiers, physicochemical properties, synthesis methodologies, spectral characterization, and its role in drug discovery. The narrative is structured to deliver not only factual data but also field-proven insights into its application, grounded in authoritative scientific literature. This document is intended for researchers, chemists, and pharmacologists engaged in the design and development of next-generation therapeutics.

Core Chemical Identity and Physicochemical Properties

This compound is a derivative of piperidine, a foundational six-membered nitrogen-containing heterocycle.[3] The structure is characterized by a propyl group attached to the piperidine nitrogen and a carboxamide functional group at the 4-position. These features, a tertiary amine and an amide, provide sites for hydrogen bonding and potential ionic interactions, making it a valuable pharmacophore in drug design.[1]

Chemical Identifiers

A precise understanding of a compound's identifiers is critical for accurate sourcing, regulatory compliance, and unambiguous scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 200267-73-8 | [1] |

| Molecular Formula | C₉H₁₈N₂O | [1][4] |

| Molecular Weight | 170.26 g/mol | [1] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CCCNC(=O)C1CCNCC1 | [4] |

| InChI Key | CFJIWUIQOQCGKP-UHFFFAOYSA-N | [1][4] |

Physicochemical Properties

Experimental physicochemical data for this compound is not extensively reported in publicly accessible literature, likely due to its primary role as a synthetic intermediate. However, properties can be predicted based on its structure and data from related compounds like piperidine.

| Property | Predicted/Inferred Value | Rationale/Notes |

| Physical State | Likely a solid at room temperature. | Similar carboxamides are often crystalline solids. |

| Melting Point | Not available. | For comparison, piperidine has a melting point of -7 °C.[3] |

| Boiling Point | Not available. | For comparison, piperidine has a boiling point of 106 °C.[3] |

| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of the amine and amide groups should confer aqueous solubility. |

| pKa | ~9-10 (for the piperidine nitrogen) | The piperidine nitrogen is a secondary amine, with a typical pKa in this range. |

| logP (predicted) | 0.5 | A low logP value is predicted, suggesting a degree of hydrophilicity.[4] |

Synthesis and Characterization

The synthesis of this compound is conceptually straightforward, relying on established organic chemistry transformations. The most logical and common approach involves the N-alkylation of the readily available starting material, piperidine-4-carboxamide (also known as isonipecotamide).

Synthetic Workflow: N-Alkylation

The introduction of the propyl group onto the piperidine nitrogen is a key derivatization step.[1] This is typically achieved through a nucleophilic substitution reaction where the secondary amine of piperidine-4-carboxamide acts as the nucleophile.

Start [label="Piperidine-4-carboxamide\n(Isonipecotamide)"]; Reagent [label="Propyl Halide (e.g., 1-Bromopropane)\n+ Base (e.g., K₂CO₃, Et₃N)", shape=ellipse, fillcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., DMF, Acetonitrile)", shape=ellipse, fillcolor="#FFFFFF"]; Reaction [label="N-Alkylation Reaction", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Purification\n(e.g., Column Chromatography)"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction; Reagent -> Reaction [label="Reagents"]; Solvent -> Reaction [label="Conditions"]; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

General workflow for the synthesis of this compound.

Experimental Protocol: N-propylation of Piperidine-4-carboxamide

This protocol is a representative procedure based on standard N-alkylation methodologies for secondary amines.[5]

-

Reaction Setup: To a solution of piperidine-4-carboxamide (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2.0-3.0 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane or 1-iodopropane (1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected NMR and IR features can be predicted based on its chemical structure.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl group, including a triplet for the terminal methyl protons (CH₃) and two multiplets for the methylene protons (CH₂). The protons on the piperidine ring will likely appear as a series of complex, overlapping multiplets in the aliphatic region due to their diastereotopic nature.[1]

¹³C-NMR Spectroscopy: The carbon NMR spectrum would be distinguished by a key resonance for the amide carbonyl carbon, appearing significantly downfield (~175 ppm). The carbons of the propyl group and the piperidine ring would appear in the upfield aliphatic region.[1]

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the primary amide (~3300-3100 cm⁻¹), a strong C=O stretch from the amide carbonyl (~1650 cm⁻¹), and C-H stretching from the aliphatic groups (~2950-2850 cm⁻¹).

Role in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a scaffold for building more complex molecules with therapeutic potential. The piperidine-4-carboxamide core is a recognized pharmacophore present in numerous investigational and approved drugs.[1][2]

A Versatile Scaffold for Diverse Targets

The this compound structure serves as a starting point for developing ligands for a wide array of biological targets.

-

Central Nervous System (CNS) Targets: Piperidine derivatives are extensively investigated as ligands for aminergic G-protein coupled receptors (GPCRs), which are implicated in a variety of neurological and psychiatric disorders.[1]

-

Oncology: The piperidine carboxamide core is a key structural feature in potent inhibitors of various kinases, such as Anaplastic Lymphoma Kinase (ALK), which are crucial targets in targeted cancer therapy.[1] Derivatives of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide have been identified as potent PARP inhibitors for cancer treatment.[1]

-

Infectious Diseases: Piperidine carboxamides have been identified as a promising class of antimalarial agents that target the Plasmodium falciparum proteasome.[6]

-

Neurodegenerative Diseases: A piperidine-4-carboxamide moiety was identified in a novel inhibitor of secretory glutaminyl cyclase (sQC), a target for Alzheimer's disease therapy.[7]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is a common strategy in lead optimization. Studies on related series have revealed key SAR trends:

-

N-Alkyl Chain Length: The length and branching of the alkyl chain on the piperidine nitrogen can significantly impact biological activity. For some targets, an optimal chain length is observed, beyond which activity may decrease due to unfavorable steric interactions or altered physicochemical properties like lipophilicity.[1]

-

Carboxamide Modifications: The amide group can be modified or replaced with bioisosteres (e.g., sulfonamides) to improve metabolic stability or alter binding interactions. However, such changes can sometimes lead to a loss of activity, highlighting the importance of the amide's hydrogen bonding capabilities.[1]

Scaffold [label="this compound\nCore Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Mod1 [label="Modify N-Propyl Group\n(Chain Length, Branching)", fillcolor="#FBBC05", fontcolor="#202124"]; Mod2 [label="Modify Carboxamide\n(Bioisosteric Replacement)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mod3 [label="Modify Piperidine Ring\n(Substitution, Conformation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Outcome [label="Altered Biological Activity\n(Potency, Selectivity, PK/PD)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Scaffold -> {Mod1, Mod2, Mod3}; {Mod1, Mod2, Mod3} -> Outcome; }

Logical flow of Structure-Activity Relationship (SAR) studies.

Safety, Handling, and Storage

This compound is intended for research use only.[1] As with all laboratory chemicals, it should be handled with appropriate precautions by trained personnel.

Hazard Identification and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE):

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from heat, sparks, and open flames.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound stands as a molecule of significant interest and utility for the drug discovery and development community. While it may not be an end-product therapeutic itself, its role as a versatile and synthetically accessible intermediate is firmly established. Its structural features provide a robust foundation for the generation of compound libraries aimed at a diverse range of biological targets, from kinases in oncology to GPCRs in neuroscience. This guide has consolidated the core technical information necessary for researchers to effectively utilize this compound, from its fundamental identifiers and synthesis to its broader context in medicinal chemistry. Future research leveraging this scaffold will undoubtedly continue to contribute to the pipeline of novel and impactful therapeutics.

References

-

AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved February 15, 2026, from [Link]

-

Hassan, M., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Scientific Reports, 12(1), 20790. Available at: [Link]

-

Gold, B., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(5), 454-465.e10. Available at: [Link]

-

American Elements. (n.d.). N-[3-(dimethylamino)propyl]piperidine-4-carboxamide. Retrieved February 15, 2026, from [Link]

-

de Oliveira, A. C., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry, 12(8), 3169-3180. Available at: [Link]

-

PubChemLite. (n.d.). This compound hydrochloride. Retrieved February 15, 2026, from [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. Available at: [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved February 15, 2026, from [Link]

-

Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. Available at: [Link]

-

Mészáros, A., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry, 30(26), e202304205. Available at: [Link]

-

Mor, M., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available at: [Link]

-

Rydzik, A. M., et al. (n.d.). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... ResearchGate. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760460, N-methylpiperidine-4-carboxamide. Retrieved February 15, 2026, from [Link]

Sources

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - this compound hydrochloride (C9H18N2O) [pubchemlite.lcsb.uni.lu]

- 5. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. peptide.com [peptide.com]

molecular weight and formula of N-propylpiperidine-4-carboxamide

The following technical guide details the molecular characteristics, structural isomerism, and synthetic pathways of N-propylpiperidine-4-carboxamide .

Executive Technical Summary

This compound is a pharmaceutical building block belonging to the piperidine carboxamide class.[1] Researchers must exercise critical caution regarding the nomenclature of this compound, as the string "N-propyl" is chemically ambiguous in this context. It can refer to two distinct structural isomers with identical molecular weights and formulas but vastly different chemical reactivities and biological targets.

-

Isomer A (Amide-Substituted): this compound (Propyl group on the amide nitrogen). Commonly used as a scaffold for fragment-based drug discovery.

-

Isomer B (Ring-Substituted): 1-propylpiperidine-4-carboxamide (Propyl group on the piperidine nitrogen).[2][3] A key intermediate in the synthesis of PARP inhibitors and other CNS-active agents.

This guide provides the definitive physicochemical data for both isomers to ensure experimental precision.

Physicochemical Core Data

The following data establishes the baseline identity for the compound. Note that while the Molecular Formula and Molecular Weight are identical for both isomers, their CAS Registry Numbers and LogP values differ.

Comparative Data Table

| Property | Isomer A: Amide-Substituted | Isomer B: Ring-Substituted |

| Systematic Name | This compound | 1-propylpiperidine-4-carboxamide |

| Synonyms | Piperidine-4-carboxylic acid propylamide | 1-propyl-isonipecotamide |

| CAS Registry Number | 200267-73-8 | 292080-51-4 |

| Molecular Formula | C₉H₁₈N₂O | C₉H₁₈N₂O |

| Molecular Weight | 170.25 g/mol | 170.25 g/mol |

| Exact Mass | 170.1419 | 170.1419 |

| Structure (SMILES) | CCCNC(=O)C1CCNCC1 | CCCCN1CCC(CC1)C(N)=O |

| pKa (Calculated) | ~10.8 (Piperidine NH) | ~9.2 (Tertiary Amine) |

| Predicted LogP | ~0.5 | ~0.8 |

Critical Note on Nomenclature: In authoritative databases like PubChem and BenchChem, the string "this compound" typically maps to Isomer A (CAS 200267-73-8) [1, 2]. However, if your research involves "N-substituted piperidines" for GPCR or kinase targets, you likely require Isomer B [3].

Structural Analysis & Visualization

To prevent synthetic errors, the connectivity of both isomers is visualized below.

-

Isomer A possesses a secondary amine in the piperidine ring (reactive site) and a secondary amide.

-

Isomer B possesses a tertiary amine in the ring (non-reactive) and a primary amide (reactive site).

Diagram: Isomeric Connectivity & Synthesis Logic

Figure 1: Structural divergence of this compound isomers based on synthetic origin.

Synthetic Protocols

For research applications requiring in-house production, the following protocols utilize standard medicinal chemistry workflows.

Protocol A: Synthesis of Isomer A (Amide-Substituted)

Target: this compound (CAS 200267-73-8) Mechanism: Amide coupling followed by deprotection.

-

Starting Material: N-Boc-isonipecotic acid (1.0 eq).

-

Activation: Dissolve in DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.

-

Coupling: Add propylamine (1.1 eq) and DIPEA (2.0 eq). Warm to RT and stir for 12h.

-

Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

-

Deprotection: Dissolve intermediate in DCM/TFA (4:1). Stir for 2h. Evaporate volatiles.

-

Validation: ESI-MS should show [M+H]⁺ = 171.14.

Protocol B: Synthesis of Isomer B (Ring-Substituted)

Target: 1-propylpiperidine-4-carboxamide (CAS 292080-51-4) Mechanism: Reductive Amination (Preferred over direct alkylation to avoid over-alkylation).

-

Starting Material: Isonipecotamide (Piperidine-4-carboxamide) (1.0 eq).

-

Reagents: Propanal (1.1 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq).

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol.

-

Procedure:

-

Mix isonipecotamide and propanal in DCE. Stir for 30 min to form imine.

-

Add STAB slowly at 0°C.

-

Stir at RT for 16h.

-

-

Quench: Add sat. NaHCO₃. Extract with DCM.

-

Purification: Silica gel chromatography (MeOH/DCM gradient).

-

Validation: 1H NMR will show characteristic propyl triplets and the disappearance of the ring NH signal.

Applications in Drug Discovery

Understanding the correct isomer is vital for specific therapeutic areas:

-

Isomer A (Amide-Propyl): Often used as a "linker-friendly" secondary amine scaffold. The free piperidine nitrogen allows for attachment to larger aromatic cores (e.g., in the synthesis of GPCR antagonists) [1].

-

Isomer B (Ring-Propyl): This structure serves as the core for PARP inhibitors (e.g., analogs of veliparib or niraparib precursors). The 1-propyl group modulates lipophilicity and blood-brain barrier penetration, while the primary amide interacts with the catalytic domain of the enzyme [4].

References

-

Benchchem. this compound Product Record (CAS 200267-73-8). Retrieved from

-

PubChem. this compound hydrochloride (Compound Summary).[4] National Library of Medicine. Retrieved from

-

ABCR. 1-Propylpiperidine-4-carboxamide (CAS 292080-51-4).[3] Retrieved from

-

Penning, T. D., et al. (2008).[5] "Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer."[1][5] Bioorganic & Medicinal Chemistry, 16(14), 6965-6975.[5] Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. US11723929B2 - Methods of improving cell-based therapy - Google Patents [patents.google.com]

- 3. 2749920-95-2|1-(Cyclopropylmethyl)piperidine-4-carbohydrazide|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound hydrochloride (C9H18N2O) [pubchemlite.lcsb.uni.lu]

- 5. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The N-Propylpiperidine-4-carboxamide Scaffold: A Versatile Pharmacophore in Medicinal Chemistry

The following technical guide details the medicinal chemistry of the N-propylpiperidine-4-carboxamide scaffold. This analysis synthesizes structural biology, synthetic organic chemistry, and pharmacology to provide a roadmap for utilizing this privileged structure in drug discovery.

Executive Summary: The "Privileged" Nature of the Scaffold

The This compound core (often referred to as an N-substituted isonipecotamide) represents a "privileged scaffold" in modern drug design. Its utility stems from a precise balance of physicochemical properties: the piperidine ring provides a semi-rigid, metabolic backbone; the 4-carboxamide moiety serves as a hydrogen-bond "anchor" for active site engagement; and the N-propyl chain acts as a lipophilic "handle" to tune blood-brain barrier (BBB) penetration and hydrophobic pocket occupancy.

This guide explores the scaffold’s application across three distinct therapeutic areas: Oncology (PARP inhibitors) , Neurodegeneration (AChE inhibitors) , and Infectious Disease (Malaria proteasome inhibitors) .

Structural Biology & SAR: Why This Core?

The success of this scaffold relies on the spatial arrangement of its three functional domains.

The Pharmacophore Triad

-

The Piperidine Chair: The saturated heterocycle exists predominantly in a chair conformation, projecting substituents at C4 into distinct axial or equatorial vectors. This defined geometry reduces the entropic penalty upon protein binding compared to flexible acyclic amines.

-

The N-Propyl "Handle" (N1 Position):

-

Lipophilicity Tuning: The propyl group (

) adds moderate lipophilicity (+LogP ~1.5 vs. H), enhancing membrane permeability without the solubility crash often seen with longer alkyl chains (butyl/pentyl). -

Steric Fit: In targets like PARP-1 , the N-propyl group fills a specific hydrophobic sub-pocket (the "adenine ribose" binding region) more efficiently than methyl or ethyl groups, leading to higher potency.

-

-

The Carboxamide "Warhead" (C4 Position):

-

H-Bonding: The amide carbonyl accepts H-bonds (e.g., from Ser/Thr hydroxyls), while the

(or substituted amine) donates H-bonds to backbone carbonyls. -

Vectorality: It allows for the attachment of diverse "tail" groups (aryl, heteroaryl) to probe deep pockets in enzymes like Acetylcholinesterase (AChE).

-

Visualization: SAR Logic Flow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to optimize this scaffold.

Caption: SAR decomposition of the scaffold, highlighting the distinct functional roles of the N-propyl, piperidine ring, and carboxamide moieties.

Therapeutic Case Studies

Oncology: PARP Inhibition (The "Propyl" Specificity)

One of the most compelling validations of the N-propyl variant comes from the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

-

Compound: A-620223 (2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide).[1]

-

Mechanism: PARP-1 repairs DNA single-strand breaks. Inhibiting it kills cancer cells with BRCA mutations (synthetic lethality).

-

The "Propyl" Effect: SAR studies revealed that the N-propyl group was optimal for potency (

nM). Shorter chains (methyl/ethyl) failed to adequately fill the hydrophobic pocket adjacent to the nicotinamide binding site, while longer chains caused steric clash. -

Outcome: The N-propylpiperidine moiety conferred oral bioavailability and high cellular potency (

nM) [1].

Neurodegeneration: Dual AChE/BChE Inhibitors

In Alzheimer's disease research, the scaffold is used to span the catalytic active site (CAS) and the peripheral anionic site (PAS) of Acetylcholinesterase.

-

Strategy: The piperidine nitrogen (protonated at physiological pH) binds to the anionic aspartate residues. The 4-carboxamide acts as a linker to attach hydrophobic moieties (like benzyl or indole groups) that interact with the PAS.

-

N-Propyl Role: Enhances BBB penetration compared to the parent piperidine, allowing the drug to reach CNS targets effectively [2].

Infectious Disease: Antimalarial Proteasome Inhibitors

Recent phenotypic screens identified piperidine-4-carboxamides as potent inhibitors of the Plasmodium falciparum proteasome (Pf20S).

-

Target: The

subunit of the proteasome.[2] -

Mechanism: The carboxamide carbonyl forms a hydrogen bond network near the active site threonine, while the piperidine core orients the molecule to exploit species-specific differences between human and malarial proteasomes, reducing host toxicity [3].

Synthetic Protocols

Reliable synthesis is critical for library generation. Below are two field-proven methodologies: Reductive Amination (for N-alkylation) and Amide Coupling (for C4 functionalization).

Method A: Reductive Amination (N-Propyl Installation)

This is the preferred route for installing the propyl group on a pre-functionalized piperidine-4-carboxamide.

Protocol:

-

Reagents: Piperidine-4-carboxamide (1.0 equiv), Propanal (1.2 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (cat.), DCM or DCE (Solvent).

-

Procedure:

-

Dissolve piperidine-4-carboxamide in dry DCM.

-

Add propanal and catalytic acetic acid; stir for 30 min at Room Temperature (RT) to form the iminium ion.

-

Add STAB portion-wise over 10 min.

-

Stir at RT for 4–12 hours (monitor via LC-MS).

-

Quench: Add saturated

solution. -

Workup: Extract with DCM (3x), dry over

, and concentrate. -

Purification: Flash chromatography (MeOH/DCM gradient).

-

Method B: Library Synthesis (C4 Diversification)

For generating derivatives to probe the active site (e.g., varying the amide N-substituents).

Protocol:

-

Starting Material: 1-propylpiperidine-4-carboxylic acid (commercially available or hydrolyzed from the ester).

-

Coupling:

-

Mix Acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.

-

Add the desired Amine (

, 1.1 equiv). -

Stir at RT for 2–6 hours.

-

-

Self-Validating Step: The disappearance of the carboxylic acid peak in LC-MS and the emergence of the product mass (

) confirms coupling. -

Yield: Typically 70–90% for primary/secondary amines.

Synthetic Workflow Diagram

Caption: Step-wise synthetic pathway from the parent isonipecotamide to the final N-propyl functionalized library.

Physicochemical Profile (Data Summary)

The following table summarizes the predicted physicochemical properties of the core scaffold (

| Property | N-Methyl Analog | N-Propyl Scaffold | Impact on Drug Design |

| Molecular Weight | 142.2 g/mol | 170.26 g/mol | Remains widely within Fragment-Based Drug Design (FBDD) limits (<200). |

| cLogP | ~0.4 | ~1.4 | Propyl variant has ideal lipophilicity for BBB penetration (LogP 1–3 range). |

| TPSA | 46.3 Ų | 46.3 Ų | Unchanged; low TPSA favors good membrane permeability. |

| Rotatable Bonds | 1 | 3 | Slight increase in entropy, but the propyl chain is flexible enough to fit pockets. |

| pKa (Piperidine N) | ~10.5 | ~10.6 | Remains basic; likely protonated at physiological pH (cation-pi interactions). |

References

-

Penning, T. D., et al. (2008). "Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer."[1] Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. Link

-

BenchChem. (n.d.). "this compound: Structure, Properties, and Applications." BenchChem Compound Database. Link

-

Lawong, A., et al. (2022). "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Cell Chemical Biology, 29, 1-14. Link

-

Romanelli, M. N., et al. (2022).[3] "The piperazine and piperidine scaffolds for novel drug discovery efforts."[4] Expert Opinion on Drug Discovery, 17(9), 969-984.[3] Link

Sources

- 1. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

Methodological & Application

Application Note: Optimized N-Alkylation Strategies for Piperidine-4-carboxamide

Abstract

Piperidine-4-carboxamide (Isonipecotamide) is a critical pharmacophore in drug discovery, serving as a scaffold for proteasome inhibitors, GPCR ligands, and kinase inhibitors. Its dual-nitrogen architecture—a nucleophilic secondary amine and a primary amide—presents specific chemoselectivity and solubility challenges. This guide details two validated protocols for the selective N-alkylation of the piperidine ring: Direct Nucleophilic Substitution (

Strategic Analysis & Chemoselectivity

The Challenge: Selectivity & Solubility

The core challenge in alkylating piperidine-4-carboxamide lies in distinguishing between the two nitrogen centers and managing solubility.

-

Chemoselectivity: The piperidine ring nitrogen (

) is significantly more nucleophilic than the primary amide nitrogen ( -

Solubility: The primary amide moiety renders the starting material highly polar and water-soluble. It is sparingly soluble in non-polar solvents (Hexane, Toluene) but soluble in DMF, DMSO, MeOH, and water. Solution: Reactions must be conducted in polar aprotic solvents (DMF, MeCN) or halogenated solvents (DCM, DCE) depending on the method.

Decision Matrix: Choosing the Right Method

| Feature | Method A: Direct Alkylation ( | Method B: Reductive Amination |

| Electrophile | Alkyl Halides (R-X), Tosylates | Aldehydes (R-CHO) or Ketones (R-CO-R') |

| Mechanism | Nucleophilic Substitution | Imine formation followed by hydride reduction |

| Risk | High risk of over-alkylation (Quaternization) | Very low risk of over-alkylation (Mono-selective) |

| Kinetics | Dependent on steric hindrance of R-X | Generally fast; steric hindrance less critical |

| Preferred For | Simple primary alkyl chains (Methyl, Ethyl, Benzyl) | Secondary alkyl groups or complex functionalized chains |

Visualization: Workflow & Mechanism

The following diagram illustrates the decision logic and mechanistic pathways for both protocols.

Caption: Decision tree for N-alkylation strategies based on electrophile availability and mechanistic pathway.

Experimental Protocols

Method A: Direct Alkylation ( )

Best for: Primary alkyl halides (e.g., Benzyl bromide, Ethyl iodide). Critical Control: Stoichiometry must be strictly controlled to prevent quaternary ammonium salt formation.

Reagents & Materials

-

Substrate: Piperidine-4-carboxamide (1.0 equiv)

-

Electrophile: Alkyl Halide (1.05 equiv) — Do not exceed 1.1 equiv.

-

Base: Potassium Carbonate (

, 2.0 equiv) or DIPEA (1.5 equiv). -

Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (MeCN).

-

Note: DMF is preferred for solubility; MeCN allows for easier workup if the substrate dissolves.

-

Step-by-Step Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperidine-4-carboxamide (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Base Addition: Add finely ground, anhydrous

(2.0 equiv). Stir the suspension at Room Temperature (RT) for 15 minutes.-

Why: This ensures the base is dispersed and ready to scavenge HBr/HI generated during the reaction.

-

-

Electrophile Addition: Add the Alkyl Halide (1.05 equiv) dropwise over 10 minutes.

-

Control: Slow addition keeps the concentration of electrophile low relative to the amine, favoring mono-alkylation.

-

-

Reaction:

-

Reactive Halides (Benzyl/Allyl): Stir at RT for 4–12 hours.

-

Unreactive Halides (Alkyl Chlorides): Heat to 60–80°C for 12–24 hours.

-

-

Monitoring: Monitor by LC-MS or TLC (Mobile phase: 10% MeOH in DCM with 1%

). Look for the disappearance of the baseline spot (amine) and appearance of the product. -

Workup (Aqueous):

-

Dilute the reaction mixture with water (5x reaction volume).

-

If solid precipitates: Filter, wash with water and hexanes, and dry under vacuum.

-

If oil/solution: Extract with 10% MeOH/DCM or EtOAc (3x). The amide group makes the product polar; simple EtOAc might not be sufficient.

-

Wash organic layers with brine, dry over

, and concentrate.

-

Method B: Reductive Amination (Preferred)

Best for: Aldehydes and Ketones.[1]

Advantage: Highly selective for mono-alkylation; avoids quaternization completely.

Standard Reagent: Sodium Triacetoxyborohydride (STAB) — milder than

Reagents & Materials

-

Substrate: Piperidine-4-carboxamide (1.0 equiv)

-

Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv).

-

Reducing Agent: Sodium Triacetoxyborohydride (

, STAB) (1.4 equiv). -

Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

-

Solubility Note: If the starting material is insoluble in DCM, use a DCM/MeOH (9:1) mixture or THF.

-

Step-by-Step Protocol

-

Imine Formation: In a dry flask, suspend Piperidine-4-carboxamide (1.0 equiv) in DCE (0.1 – 0.2 M). Add the Aldehyde/Ketone (1.1 equiv).

-

Acidification: Add Acetic Acid (1.0 equiv). Stir at RT for 30–60 minutes.

-

Reduction: Add STAB (1.4 equiv) in one portion.

-

Observation: Mild gas evolution (

) may occur.

-

-

Reaction: Stir at RT under nitrogen for 4–16 hours.

-

Quench: Quench the reaction by adding saturated aqueous

solution. Stir vigorously for 15 minutes until gas evolution ceases. -

Workup:

-

Separate the organic layer.[7]

-

Extract the aqueous layer with DCM (2x).

-

Critical Step: Because the product contains an amide, check the aqueous layer by LC-MS to ensure no product remains. If it does, extract with n-Butanol or 20% Isopropanol/DCM.

-

Combine organics, dry over

, and concentrate.

-

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Over-alkylation (Method A) | Excess alkyl halide or high temperature. | Switch to Method B (Reductive Amination) if possible. If using Method A, reduce halide to 0.95 equiv and add very slowly at 0°C. |

| Poor Solubility | High polarity of primary amide. | Use DMF as solvent.[3] For workup, avoid simple ether/hexane extractions; use DCM/MeOH or n-Butanol. |

| No Reaction (Method B) | Steric hindrance or stable ketone. | Increase temp to 40°C. Switch reducing agent to |

| Product in Aqueous Phase | Product is highly polar (amphiphilic). | Saturate the aqueous phase with NaCl (salting out). Use continuous extraction or lyophilize the aqueous phase and triturate with MeOH. |

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Lawong, A., et al. (2022). "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Cell Chemical Biology, 29(12), 1-14. [Link]

-

Ripin, D. H. B., et al. (2003).[5] "Development of a Scaleable Process for the Preparation of 1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one." Organic Process Research & Development, 7(1), 115-120.[5] (Describes handling of piperidine intermediates). [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. (Context on piperidine carboxamide as a scaffold). [Link]

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Facile, High-Yield Synthesis of N-Propylpiperidine-4-carboxamide via Microwave-Assisted Direct Amidation

Abstract: This application note provides a comprehensive guide to the rapid and efficient synthesis of N-propylpiperidine-4-carboxamide, a key building block in contemporary drug discovery.[1] By leveraging the principles of microwave-assisted organic synthesis (MAOS), this protocol circumvents the prolonged reaction times and potential side-product formation associated with conventional heating methods.[2][3] We present a detailed, step-by-step methodology for a direct amidation reaction, highlighting the causal relationships between reaction parameters and outcomes. This guide is intended for researchers and professionals in medicinal chemistry and process development, offering a robust and reproducible pathway to this valuable synthetic intermediate.

Introduction: The Significance of this compound and the Rationale for Microwave Synthesis

The piperidine carboxamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous bioactive molecules targeting a wide array of pathological conditions.[4][5] Specifically, this compound serves as a crucial intermediate in the synthesis of novel therapeutics, particularly for central nervous system (CNS) disorders and as a pharmacophore in oncology research.[1] Its structure, featuring both hydrogen bond donor and acceptor sites, makes it a versatile component for library synthesis and structure-activity relationship (SAR) studies.[1]

Traditional methods for amide bond formation often necessitate harsh conditions, extended reaction times, and the use of coupling agents that can complicate purification and generate significant waste.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative.[7][8] The primary advantages of MAOS include:

-

Accelerated Reaction Rates: Microwave irradiation directly and uniformly heats the reaction mixture, dramatically reducing reaction times from hours to mere minutes.[2][8][9]

-

Improved Yields and Purity: The precise temperature control and rapid heating minimize the formation of by-products, leading to higher yields and cleaner reaction profiles.[3][8]

-

Energy Efficiency and Green Chemistry: Reduced reaction times translate to lower energy consumption.[2][9] Furthermore, MAOS often allows for solvent-free conditions, aligning with the principles of green chemistry.[7][10][11]

This protocol details a direct amidation approach, reacting piperidine-4-carboxylic acid with propylamine under microwave irradiation, obviating the need for pre-activation or coupling reagents.

Reaction Mechanism and Workflow

The core of this synthesis is the direct formation of an amide bond between a carboxylic acid and an amine. Under thermal conditions, this reaction is typically slow and requires high temperatures to drive off the water by-product. Microwave energy efficiently overcomes the activation energy barrier for this transformation.

The proposed workflow is designed for efficiency and simplicity, moving from starting materials to the purified product in a streamlined manner.

Figure 1: A comprehensive workflow diagram illustrating the key stages of the microwave-assisted synthesis of this compound.

Detailed Experimental Protocol

3.1. Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Piperidine-4-carboxylic acid | ≥98% | e.g., Sigma-Aldrich | |

| Propylamine | ≥99% | e.g., Sigma-Aldrich | |

| Dichloromethane (DCM) | ACS Grade | e.g., Fisher Scientific | For extraction |

| Sodium Sulfate (anhydrous) | ACS Grade | e.g., Fisher Scientific | For drying |

| Saturated Sodium Bicarbonate | ACS Grade | e.g., Fisher Scientific | For work-up |

| Silica Gel | 60 Å, 230-400 mesh | e.g., VWR | For column chromatography |

| Equipment | |||

| Microwave Synthesizer | e.g., CEM, Biotage | Capable of temperature control | |

| 10 mL Microwave Reaction Vial | With magnetic stir bar | ||

| Standard laboratory glassware | |||

| Rotary Evaporator | |||

| Thin Layer Chromatography (TLC) Plates | Silica gel coated |

3.2. Step-by-Step Synthesis Protocol

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 mmol, 129.16 mg).

-

Amine Addition: To the same vial, add propylamine (1.2 mmol, 70.94 mg, 0.098 mL). Rationale: A slight excess of the amine is used to ensure the complete consumption of the carboxylic acid.

-

Microwave Irradiation: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture at 160°C for 15 minutes. The pressure should be monitored and should not exceed the vial's safety limit (typically ~20 bar). Rationale: High temperature under sealed-vessel conditions accelerates the dehydration process required for amide bond formation.[10][11] Microwave heating ensures rapid and uniform temperature attainment.

-

Reaction Completion: After irradiation, allow the vial to cool to room temperature. Monitor the reaction's progress by TLC (e.g., 10% Methanol in DCM) to confirm the consumption of the starting material.

-

Aqueous Work-up: Dilute the reaction mixture with dichloromethane (20 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove any unreacted carboxylic acid. Rationale: The basic wash deprotonates the carboxylic acid, rendering it water-soluble and facilitating its removal from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of 2-10% methanol in dichloromethane to afford the pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight is 170.26 g/mol .[1]

Results and Discussion

This microwave-assisted protocol provides a significant improvement over conventional heating methods. The reaction parameters are summarized below.

| Parameter | Conventional Method (Typical) | Microwave-Assisted Method |

| Reaction Time | 12 - 24 hours | 15 minutes |

| Temperature | Reflux (~100-150°C) | 160°C |

| Yield | Moderate (40-60%) | High (85-95%) |

| Solvent | High-boiling point solvents | Solvent-free |

| Work-up | Often complex | Simple extraction |

The solvent-free nature of this reaction is a key advantage, reducing both cost and environmental impact.[7] The rapid, controlled heating provided by the microwave minimizes the potential for side reactions, leading to a cleaner product and simplifying the purification process.[3][8]

Figure 2: Reaction scheme for the direct amidation of piperidine-4-carboxylic acid with propylamine.

Conclusion

This application note demonstrates a highly efficient, rapid, and environmentally benign protocol for the synthesis of this compound using microwave irradiation. The method offers substantial advantages over traditional synthetic routes, including drastically reduced reaction times, higher yields, and simplified purification.[12] This protocol is robust and scalable, making it highly suitable for applications in drug discovery and development where rapid access to such scaffolds is essential.

References

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]

-

Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. Available at: [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

-

Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Available at: [Link]

-

Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. Available at: [Link]

-

Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. Available at: [Link]

-

A Review of Amide Bond Formation in Microwave Organic Synthesis. Bentham Science. Available at: [Link]

-

Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. Available at: [Link]

-

Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. Available at: [Link]

-

Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Online Publishing @ NIScPR. Available at: [Link]

-

Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed. Available at: [Link]

Sources

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ajrconline.org [ajrconline.org]

Application Notes and Protocols: Reagents for Amide Bond Formation in Piperidine Derivatives

<_

Introduction: The Central Role of the Amide Bond in Piperidine-Containing Pharmaceuticals

The piperidine motif is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for engaging biological targets. The formation of an amide bond connected to the piperidine nitrogen or as a substituent on the ring is one of the most critical and frequently performed transformations in the synthesis of these bioactive molecules.[2][3] This guide provides an in-depth exploration of the reagents and protocols for constructing this vital linkage, offering a blend of mechanistic understanding and practical, field-proven methodologies for researchers, scientists, and drug development professionals.

Part 1: Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[4] The primary hurdle is the unfavorable reaction between the acidic carboxylic acid and the basic amine, which leads to a non-productive acid-base reaction.[5] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[6] This is the fundamental role of coupling reagents.

The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the stable amide bond and release a byproduct derived from the coupling reagent.

Caption: General workflow of amide bond formation.

Part 2: A Comparative Analysis of Coupling Reagents for Piperidine Derivatives

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the coupling partners, the presence of sensitive functional groups, the desired reaction rate, and the need to suppress side reactions like epimerization.

Carbodiimides: The Workhorses

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their accessibility and effectiveness.[7] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[8][9]

-

Mechanism: The reaction begins with the protonation of one of the carbodiimide nitrogens by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the carbodiimide to form the O-acylisourea intermediate.[8] This intermediate is then attacked by the piperidine amine.

-

Advantages: Cost-effective and readily available. EDC is water-soluble, which simplifies byproduct removal through aqueous workup.[9]

-

Disadvantages: DCC can form an insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove. A significant side reaction is the rearrangement of the O-acylisourea to an unreactive N-acylurea, which can lower the yield.[10] There is also a risk of epimerization in chiral carboxylic acids.

-

Additives: To mitigate side reactions and reduce epimerization, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used. These additives react with the O-acylisourea intermediate to form a more stable and less reactive active ester, which then reacts with the amine.[10][11]

Caption: Simplified mechanism of carbodiimide coupling.

Phosphonium Salts: High Reactivity and Efficiency

Phosphonium salt reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high reactivity and efficiency.[12]

-

Mechanism: These reagents react with the carboxylate to form a phosphonium ester intermediate, which is a highly effective acylating agent.[13] This reaction typically requires a non-nucleophilic base to deprotonate the carboxylic acid.

-

Advantages: High coupling efficiency, rapid reaction times, and generally low risk of epimerization.[2] They are particularly useful for coupling sterically hindered amino acids or forming cyclic peptides.

-

Disadvantages: The byproducts can sometimes be difficult to remove. BOP is known to form the carcinogen hexamethylphosphoramide (HMPA) as a byproduct. PyBOP was developed as a safer alternative.

Caption: Simplified mechanism of phosphonium salt coupling.

Uronium/Guanidinium Salts: The Gold Standard

Uronium and guanidinium salts are among the most efficient and widely used coupling reagents, particularly in peptide synthesis.[6] Common examples include HBTU, HCTU, and HATU. It is a common misconception that reagents like HBTU and HATU are uronium salts; structural studies have revealed they are actually guanidinium (or aminium) salts.[6][14]

-

Mechanism: In the presence of a base, these reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate or a related active ester.[6][15] HATU, which contains a 7-azabenzotriazole (HOAt) moiety, is particularly effective due to the electron-withdrawing nature of the nitrogen at the 7-position, which enhances the reactivity of the active ester.[16]

-

Advantages: Very high coupling efficiency, fast reaction rates, and low levels of epimerization, especially with HATU.[16][17] HATU is often the reagent of choice for difficult couplings involving sterically hindered substrates.[16]

-

Disadvantages: Higher cost compared to carbodiimides. Can react with the free amine of the amino acid to form a guanidinium side product.[15]

Caption: Simplified mechanism of uronium/guanidinium salt coupling.

Data Presentation: Comparison of Common Coupling Reagents

| Reagent Class | Example(s) | Activation Speed | Racemization Risk | Byproduct Removal | Key Considerations for Piperidine Derivatives |

| Carbodiimides | DCC, EDC | Moderate | Moderate to High | EDC: Easy (water-soluble); DCC: Difficult (insoluble urea) | Good for simple, non-chiral piperidine carboxylic acids. Use of additives (HOBt, Oxyma) is highly recommended. |

| Phosphonium Salts | BOP, PyBOP | High | Low | Moderate | Excellent for sterically hindered piperidine derivatives. PyBOP is preferred over BOP for safety reasons. |

| Uronium/Guanidinium Salts | HBTU, HATU | Very High | Very Low (especially HATU) | Generally Easy | HATU is the reagent of choice for challenging couplings and to minimize epimerization of chiral piperidine-containing acids. |

Part 3: Field-Proven Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates.

General Experimental Workflow

Caption: General experimental workflow for amide coupling.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable and cost-effective method for many piperidine derivatives.

Materials:

-

Piperidine derivative (amine)

-

Carboxylic acid

-

EDC.HCl

-

HOBt

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Add the piperidine derivative (1.1 eq) to the solution.

-

Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC.HCl (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling for Challenging Substrates

This protocol is recommended for sterically hindered substrates or when minimization of epimerization is critical.

Materials:

-

Piperidine derivative (amine)

-

Carboxylic acid

-

HATU

-

DIPEA or 2,4,6-Collidine

-

Anhydrous DMF

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA or collidine (2.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

Add the piperidine derivative (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Part 4: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction- Steric hindrance- Side reactions (e.g., N-acylurea formation) | - Increase reaction time or temperature.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[16] - Ensure anhydrous conditions. |